A Technical Guide to the Chemical Properties and Biological Activity of Bromamphenicol
A Technical Guide to the Chemical Properties and Biological Activity of Bromamphenicol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Bromamphenicol, a semi-synthetic analog of the broad-spectrum antibiotic Chloramphenicol. It details the compound's chemical structure, mechanism of action, and key experimental data, offering valuable insights for professionals in drug discovery and development.
Chemical Structure and Physicochemical Properties
Bromamphenicol, first reported in 1950, is a dibrominated derivative of Chloramphenicol.[1][2] Its structure is characterized by the substitution of the dichloroacetamide group found in Chloramphenicol with a dibromoacetamide moiety.[2][3] The core structure retains the p-nitrophenyl propanediol backbone essential for its biological activity. The crystal and molecular structures of both Chloramphenicol and Bromamphenicol have been confirmed by X-ray analysis.[4]
Chemical Structure of Bromamphenicol:
(Note: This is a simplified 2D representation. The molecule has specific stereochemistry as indicated in its IUPAC name.)
| Property | Value | Reference |
| IUPAC Name | [R-(R,R)]-2,2-dibromo-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-acetamide | [1] |
| Molecular Formula | C₁₁H₁₂Br₂N₂O₅ | [1][2][5][6] |
| Molecular Weight | 412.03 g/mol | [5][6] |
| CAS Number | 17371-30-1 / 16803-75-1 | [1][2][5][6] |
| Appearance | White solid | [2] |
| Solubility | Soluble in Ethanol, Methanol, DMF, and DMSO | [1][2] |
Mechanism of Action: Inhibition of Protein Synthesis
Similar to its parent compound Chloramphenicol, Bromamphenicol is a bacteriostatic agent that functions by inhibiting bacterial protein synthesis.[5][7][8] The primary mechanism involves binding to the 50S subunit of the bacterial ribosome.[5] This interaction interferes with the peptidyl transferase step of protein elongation, thereby preventing the formation of peptide bonds.[5][9] By blocking the addition of new amino acids to the growing polypeptide chain, protein synthesis is effectively halted, leading to the inhibition of bacterial growth.[7][10]
Beyond its antibacterial action, Bromamphenicol has also been shown to bind to the major adhesin subunit DraE from uropathogenic E. coli.[1][11]
Caption: Mechanism of Bromamphenicol's inhibitory action on bacterial protein synthesis.
Experimental Data and Protocols
Bromamphenicol has been evaluated for its inhibitory effects on various biological processes. It demonstrates potent inhibition of protein synthesis in both prokaryotic and eukaryotic mitochondrial systems, as well as an inhibitory effect on DNA synthesis at higher concentrations.
| Target System | Assay Type | Concentration | % Inhibition | Reference |
| E. coli | Protein Synthesis | 93 µM | 98.8% | [1][11] |
| Rat Liver Mitochondria | Protein Synthesis | 93 µM | 90.6% | [1][11] |
| Human Lymphoblastoid Cells | DNA Synthesis | 1 mM | 83% | [1][11] |
The following protocol is a representative methodology for determining the inhibitory effect of Bromamphenicol on bacterial protein synthesis in a cell-free system, based on the type of experiments cited.[1]
Objective: To quantify the inhibition of E. coli protein synthesis by Bromamphenicol using a cell-free transcription-translation system.
Materials:
-
E. coli S30 extract cell-free system
-
Plasmid DNA template (e.g., encoding β-galactosidase)
-
Amino acid mixture
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Radiolabeled amino acid (e.g., ³⁵S-Methionine)
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Bromamphenicol stock solution (in DMSO or ethanol)
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Trichloroacetic acid (TCA), cold (10%)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Methodology:
-
Reaction Setup: On ice, prepare reaction tubes each containing the S30 extract, plasmid DNA, and the complete amino acid mixture minus methionine.
-
Inhibitor Addition: Add varying concentrations of Bromamphenicol (e.g., 0 µM to 200 µM) to the respective tubes. A control tube with the vehicle (DMSO/ethanol) only must be included.
-
Initiation of Synthesis: To start the reaction, add the ³⁵S-Methionine to each tube, mix gently, and incubate at 37°C for 45-60 minutes.
-
Termination and Precipitation: Stop the reaction by placing the tubes on ice. Precipitate the newly synthesized, radiolabeled proteins by adding an equal volume of cold 10% TCA.
-
Protein Collection: Incubate the tubes on ice for 30 minutes to ensure complete precipitation. Collect the protein precipitate by vacuum filtration through glass fiber filters.
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Washing: Wash the filters multiple times with cold 5% TCA and then with ethanol to remove unincorporated ³⁵S-Methionine.
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Quantification: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Bromamphenicol concentration relative to the vehicle-only control using the formula: % Inhibition = [1 - (CPMSample / CPMControl)] * 100
References
- 1. caymanchem.com [caymanchem.com]
- 2. toku-e.com [toku-e.com]
- 3. BROMAMPHENICOL | 16803-75-1 [amp.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 8. ldh.la.gov [ldh.la.gov]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Bromamphenicol | TargetMol [targetmol.com]
